Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate chemical properties
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate chemical properties
An In-depth Technical Guide to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
Section 1: Chemical Identity and Overview
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a complex organic molecule featuring a carbamate linker between a benzyl group and a fluorinated cyanobiphenyl scaffold. Its structure incorporates several key functional groups prevalent in medicinal chemistry and materials science: a nitrile, an aromatic fluoride, a biphenyl system, and a carbamate moiety. This combination makes it a compound of interest for researchers as a potential synthetic intermediate or a scaffold for developing novel chemical entities. This guide provides a technical overview of its known properties, a plausible synthetic route, and best practices for its handling and characterization.
Caption: 2D Chemical Structure of the title compound.
| Identifier | Value | Source |
| IUPAC Name | benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | [1][2] |
| CAS Number | 1381944-75-7 | [1][3][4][5] |
| Molecular Formula | C21H15FN2O2 | [1][2][3][6] |
| Molecular Weight | 346.36 g/mol | [1][2][3] |
| Synonyms | Carbamic acid, N-(4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)-, phenylmethyl ester; Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | [1] |
| InChI | InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) | [1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F | [1] |
Section 2: Physicochemical Properties
Experimental data on the physicochemical properties of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate are not widely published. The values presented below are computationally predicted and serve as an estimate for guiding experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Source |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 62.1 Ų | [1] |
| Formal Charge | 0 | [1] |
Section 3: Synthesis and Purification
While a specific, validated synthesis protocol for this exact molecule is not detailed in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on well-established chemical transformations. The most logical approach involves a two-stage process: a palladium-catalyzed cross-coupling reaction to construct the core biphenyl structure, followed by the formation of the carbamate.
Caption: Plausible two-stage synthetic workflow.
Protocol 3.1: Representative Synthesis of 4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile (Intermediate)
This protocol describes a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings. The choice of a palladium catalyst and a phosphine ligand is critical for achieving high yield and minimizing side reactions.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-fluoro-4-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The biphasic system is crucial, with the inorganic base residing in the aqueous phase and the organic reactants and catalyst in the organic phase.
-
Catalyst Introduction: Purge the flask with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure amine intermediate.
Protocol 3.2: Representative Synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate (Final Product)
This step involves the formation of the carbamate linkage via N-acylation of the synthesized amine intermediate. Benzyl chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, which is structurally analogous to the desired carbamate.
-
Reactant Preparation: Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5 eq) as a base to neutralize the HCl byproduct generated during the reaction.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise via a syringe. The slow addition at a reduced temperature helps to control the exothermicity of the reaction and prevent side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC.
-
Quenching and Extraction: Quench the reaction by adding 1M HCl solution. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.
Section 4: Analytical Characterization
While specific spectral data for this compound is not available, its structure allows for the prediction of key analytical signatures that can be used to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the benzylic (CH₂) protons around 5.2 ppm. The aromatic region (7.0-8.0 ppm) will be complex, containing signals for the monosubstituted benzyl ring protons and the distinct, coupled spin systems of the two rings in the fluorinated biphenyl core. The N-H proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display signals for the benzylic carbon (~67 ppm), the carbamate carbonyl carbon (~154 ppm), and the nitrile carbon (~118 ppm). The aromatic region will show numerous signals corresponding to the different carbon environments in the three phenyl rings.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling pattern providing information about its electronic environment.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies can confirm the presence of the principal functional groups. Expected characteristic absorption bands include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the exact mass of the compound (C21H15FN2O2), which is calculated to be 346.1118 Da.[1]
Section 5: Biological Activity and Potential Applications
As of this writing, there is no specific information in the public domain regarding the biological activity, mechanism of action, or therapeutic applications of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. It is primarily available from chemical suppliers as a research chemical or building block.[3][4][5]
However, the structural motifs present in the molecule are of significant interest in drug discovery:
-
Biaryl Scaffolds: These are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.
-
Nitrile Group: This group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
-
Carbamate Linker: This is a stable and common linker used in prodrugs and other bioactive molecules.
Given its structure, this compound could serve as a valuable starting point or intermediate for the synthesis of more complex molecules for screening in various therapeutic areas.
Section 6: Safety, Handling, and Storage
Disclaimer: No specific toxicological data for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is available. The following recommendations are based on general best practices for handling structurally related, novel organic compounds. A thorough, substance-specific risk assessment must be performed before handling.
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Section 7: References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70699951, Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. [Link]
-
National Analytical Corporation. Benzyl N-[4-(4-Cyano-3-Fluorophenyl)Phenyl]Carbamate - Cas No: 1381944-75-7. [Link]
-
BIOFOUNT. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53392341, benzyl N-[cyano(4-fluorophenyl)methyl]carbamate. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
-
Thieme. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
Grokipedia. Benzyl carbamate. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
PubMed Central (PMC). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. [Link]
-
Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
-
National Institute of Standards and Technology. Benzyl nitrile. [Link]
Sources
- 1. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | C21H15FN2O2 | CID 70699951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate (1381944-75-7) for sale [vulcanchem.com]
- 3. parchem.com [parchem.com]
- 4. Benzyl N-[4-(4-Cyano-3-Fluorophenyl)Phenyl]Carbamate - Cas No: 1381944-75-7 - Cas No: 1381944-75-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 1381944-75-7|Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate|BLD Pharm [bldpharm.com]
- 6. 1381944-75-7|Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate|Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate|-范德生物科技公司 [bio-fount.com]
- 7. Benzyl nitrile [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. aksci.com [aksci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
